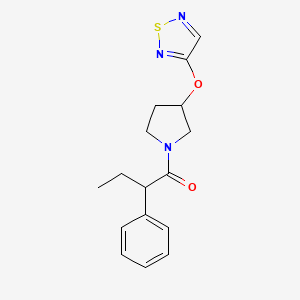

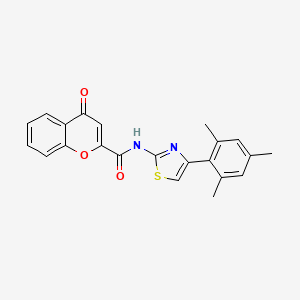

![molecular formula C8H14O B2910359 Bicyclo[3.2.1]octan-2-ol CAS No. 1965-38-4](/img/structure/B2910359.png)

Bicyclo[3.2.1]octan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Bicyclo[3.2.1]octan-2-ol can be synthesized through various methods. One notable approach involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate .

Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic system with a cyclohexane ring and an alcohol functional group. The arrangement of atoms in this compound contributes to its unique properties .

Aplicaciones Científicas De Investigación

1. Synthesis Methods and Applications

Bicyclo[3.2.1]octan-2-ol and related compounds are part of medium-sized rings, crucial in many natural products. Their synthesis methods, especially focusing on high diastereo- and enantioselectivity, are significant due to the presence of these carbocycles in various biologically active compounds. The development of new routes to these scaffolds has been a focus in recent research, underlining their importance in synthetic organic chemistry and biological applications (Heinrich et al., 2016).

Mecanismo De Acción

Target of Action

The primary targets of Bicyclo[32This compound is a structural component in many biologically active natural compounds, particularly tri- and tetracyclic sesqui- and diterpenes . The specific targets would depend on the larger structure in which Bicyclo[3.2.1]octan-2-ol is incorporated.

Mode of Action

The mode of action of Bicyclo[32It’s known that the compound can be synthesized through the double michael addition of carbon nucleophiles to 7 and 8-membered ring dienones . The interaction of this compound with its targets would depend on the specific biochemical context.

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[32The compound is a key structural component in many biologically active compounds, suggesting that it could influence a variety of biochemical pathways depending on the larger structure in which it is incorporated .

Result of Action

The molecular and cellular effects of Bicyclo[32As a structural component in many biologically active compounds, it likely contributes to their overall effects .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bicyclo[3.2.1]octan-2-ol involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a bicyclic ring system and subsequent reduction of the ketone to form the desired alcohol.", "Starting Materials": [ "Cyclopentadiene", "Ethyl acrylate", "Sodium hydride", "Bromine", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with ethyl acrylate in the presence of sodium hydride to form the bicyclic compound, norbornene.", "Step 2: Norbornene is brominated using bromine to form 2-bromonorbornene.", "Step 3: 2-bromonorbornene is reduced using sodium borohydride to form the corresponding alcohol, 2-hydroxynorbornane.", "Step 4: 2-hydroxynorbornane is treated with acetic acid and sodium hydroxide to form the acetate ester, 2-acetoxy-norbornane.", "Step 5: 2-acetoxy-norbornane is hydrolyzed using hydrochloric acid to form the corresponding alcohol, norbornane-2-ol.", "Step 6: Norbornane-2-ol is treated with sulfuric acid and methanol to form the corresponding methyl ether, 2-methoxynorbornane.", "Step 7: 2-methoxynorbornane is treated with sodium hydroxide to form the final product, Bicyclo[3.2.1]octan-2-ol." ] } | |

Número CAS |

1965-38-4 |

Fórmula molecular |

C8H14O |

Peso molecular |

126.20 g/mol |

Nombre IUPAC |

(1R,2R,5R)-bicyclo[3.2.1]octan-2-ol |

InChI |

InChI=1S/C8H14O/c9-8-4-2-6-1-3-7(8)5-6/h6-9H,1-5H2/t6-,7-,8-/m1/s1 |

Clave InChI |

PVDVHTXERCKKSW-BWZBUEFSSA-N |

SMILES isomérico |

C1C[C@@H]2C[C@H]1CC[C@H]2O |

SMILES |

C1CC2CC1CCC2O |

SMILES canónico |

C1CC2CC1CCC2O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-3-[(3-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6-(4-Chlorophenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2910282.png)

![1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea](/img/structure/B2910289.png)

![[(1-cyanocyclopentyl)carbamoyl]methyl 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylate](/img/structure/B2910293.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenyl)acetamide](/img/structure/B2910295.png)

![2-[2-[5-[2-(2-Hydroxyethoxy)ethoxy]naphthalen-1-yl]oxyethoxy]ethanol](/img/structure/B2910298.png)